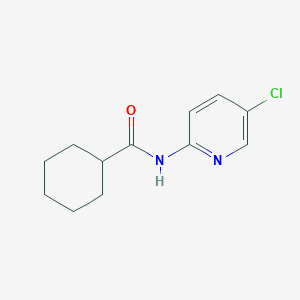

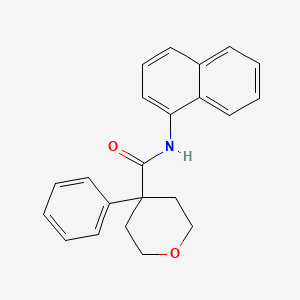

ethyl 1-(5-nitro-2-furoyl)-4-piperidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, a series of eight 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines (THPPs) has been prepared in six stages with excellent regioselectivity .Molecular Structure Analysis

While the specific molecular structure of ethyl 1-(5-nitro-2-furoyl)-4-piperidinecarboxylate is not available, related compounds such as Ethyl 2-(5-nitro-2-furoyl)hydrazinecarboxylate and Ethyl 4-(5-{[(5-nitro-2-furoyl)amino]methyl}-2-pyridinyl)-1-piperazinecarboxylate have been analyzed.Scientific Research Applications

Antibacterial Agents Against ESKAPE Pathogens

Ethyl 1-(5-nitro-2-furoyl)-4-piperidinecarboxylate: has been identified as a compound with significant antibacterial activity, particularly against ESKAPE pathogens . These pathogens are known for their ability to “escape” the effects of antibacterial drugs and are a major cause of nosocomial infections. The compound’s efficacy surpasses that of nitrofurantoin, a commonly used antibiotic, suggesting its potential as a new antibacterial agent.

Synthesis of Heterocyclic Compounds

The compound serves as a key intermediate in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry . Heterocycles are found in many pharmaceuticals and are essential for creating drugs with various therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of ethyl 1-(5-nitro-2-furoyl)-4-piperidinecarboxylate show promising antimicrobial effects, especially against Gram-positive bacteria . This highlights its potential use in developing new antimicrobial agents to combat resistant bacterial strains.

Cancer Research

Compounds related to ethyl 1-(5-nitro-2-furoyl)-4-piperidinecarboxylate have shown activity against cancer cells, including colon and prostate cancer cells . This suggests that the compound or its derivatives could be explored further for potential anticancer properties.

Biotechnology Research

While specific data on biotechnological applications were not directly found, related compounds are used in proteomics research . This indicates that ethyl 1-(5-nitro-2-furoyl)-4-piperidinecarboxylate could have potential applications in biotechnological research, possibly as a proteomics tool or in the study of protein interactions.

Industrial Chemical Synthesis

The compound is involved in the synthesis of various industrial chemicals, serving as an intermediate in the production of more complex molecules . Its role in chemical synthesis underlines its importance in industrial processes, particularly in the pharmaceutical industry.

Environmental Impact Studies

Although specific environmental impact studies related to ethyl 1-(5-nitro-2-furoyl)-4-piperidinecarboxylate were not found, the safety and handling information of related compounds suggest that they must be managed carefully to prevent potential environmental harm .

Safety and Handling in Laboratory Settings

Safety data sheets for related compounds, such as 5-nitro-2-furoyl chloride, provide detailed information on safe handling practices, indicating that similar precautions are likely necessary for ethyl 1-(5-nitro-2-furoyl)-4-piperidinecarboxylate in laboratory settings . This includes measures to prevent skin and eye contact, inhalation, and ingestion, highlighting the compound’s hazardous nature if not handled properly.

Future Directions

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 5-nitrofuran derivatives, have been shown to exhibit activity against pathogens of the eskape panel . The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a group of bacteria that are often resistant to antibiotics .

Mode of Action

It is suggested that the compound may interact with its targets in a way that disrupts their normal function, leading to the inhibition of the pathogens .

Biochemical Pathways

It is likely that the compound interferes with essential biochemical processes in the target pathogens, leading to their inhibition .

Result of Action

It is suggested that the compound may inhibit the growth of the target pathogens, leading to their eventual elimination .

properties

IUPAC Name |

ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-2-20-13(17)9-5-7-14(8-6-9)12(16)10-3-4-11(21-10)15(18)19/h3-4,9H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYBVBIJEKTNSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[1-ethyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]benzoyl}morpholine](/img/structure/B5673539.png)

![5,7-dimethyl-2-[2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5673545.png)

![1,9-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5673550.png)

![1-acetyl-N-[3-(1-piperidinyl)propyl]-5-indolinesulfonamide](/img/structure/B5673601.png)

![3-(2-methyl-1H-indol-1-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5673612.png)

![{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B5673620.png)

![(3S*,4S*)-4-methyl-1-{[1-(4-methylbenzoyl)piperidin-4-yl]carbonyl}piperidine-3,4-diol](/img/structure/B5673627.png)

![methyl 3,6-diamino-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5673633.png)